molecular formula C5H12ClNS B1167864 1,4-Thiazepane hydrochloride CAS No. 108724-14-7

1,4-Thiazepane hydrochloride

Cat. No.: B1167864
CAS No.: 108724-14-7
M. Wt: 153.67
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Thiazepane hydrochloride is a heterocyclic compound with the molecular formula C5H12ClNS and a molecular weight of 153.67. It is a seven-membered ring containing both sulfur and nitrogen atoms. This compound is primarily used in research settings and has shown potential in various scientific applications .

Biochemical Analysis

Biochemical Properties

1,4-Thiazepane hydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cyclooxygenase-2 (COX-2), where it acts as an inhibitor . This interaction is crucial as COX-2 is involved in the inflammatory response, and its inhibition can lead to anti-inflammatory effects. Additionally, this compound has been shown to interact with proteins involved in cell signaling pathways, potentially modulating their activity and influencing downstream effects .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In cancer cells, it has demonstrated antiproliferative properties by inducing apoptosis and inhibiting cell growth . This compound also affects cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival. By modulating these pathways, this compound can influence gene expression and cellular metabolism, leading to altered cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of pro-inflammatory mediators . Additionally, this compound can interact with other enzymes and proteins, leading to changes in their activity and subsequent effects on cellular processes. These interactions can result in enzyme inhibition or activation, as well as alterations in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to exhibit therapeutic effects, such as anti-inflammatory and anticancer properties . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, including phase I and phase II metabolic reactions . In phase I reactions, it undergoes oxidation and reduction, catalyzed by enzymes such as cytochrome P450. In phase II reactions, it conjugates with endogenous molecules, increasing its hydrophilicity and facilitating its excretion from the body . These metabolic pathways are essential for the compound’s detoxification and elimination.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . The compound’s distribution is crucial for its biological activity, as it needs to reach specific cellular compartments to exert its effects. Understanding its transport and distribution can provide insights into its pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. It has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular localization of this compound can impact its interactions with biomolecules and its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Thiazepane hydrochloride can be synthesized using gold-catalyzed cyclization of 1,3-aminothioethers. The process involves a 7-exo-dig cyclization with carbon-sulfur bond formation and concomitant allyl sulfur-to-carbon migration. This reaction occurs intramolecularly, as demonstrated by cross-over experiments .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves the use of gold catalysis and other advanced organic synthesis techniques. The process is optimized for high yield and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1,4-Thiazepane hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,4-Thiazepane hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-hypertensive and cytotoxic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Uniqueness: 1,4-Thiazepane hydrochloride is unique due to its seven-membered ring structure containing both sulfur and nitrogen atoms. This configuration imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds .

Properties

IUPAC Name

1,4-thiazepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NS.ClH/c1-2-6-3-5-7-4-1;/h6H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVNOTVFTHJKBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCSC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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